Furfuryl mercaptan
Overview
Description
Furfuryl mercaptan, also known as 2-furanmethanethiol, is an oily organic liquid with a strong odor reminiscent of roasted coffee. It is a heterocyclic sulfur compound and is a significant component of the aroma of roasted coffee. This compound is known for its powerful and diffusive odor, which becomes agreeable and coffee-like when diluted .
Mechanism of Action
Target of Action
Furfuryl mercaptan is primarily targeted towards our olfactory receptors. It is a key component of the aroma of roasted coffee . The compound’s primary role is to interact with these receptors and produce a characteristic coffee-like, burnt, meaty, smoky, and roasted aroma .
Mode of Action
The mode of action of this compound primarily involves its interaction with olfactory receptors in the nose. When we smell coffee, the this compound molecules are inhaled into the nose where they bind to these receptors. This binding triggers a nerve signal to the brain, which interprets this signal as the characteristic aroma of coffee .
Biochemical Pathways
It is known that this compound is a product of the maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Pharmacokinetics
It is known that this compound can be metabolized to its corresponding methyl sulphide and methyl sulphoxide derivatives . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of this compound is the generation of a characteristic aroma that is perceived as coffee-like, burnt, meaty, smoky, and roasted . This aroma is a result of the compound’s interaction with olfactory receptors in the nose.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s aroma can be affected by the temperature and pH of the environment . Furthermore, this compound is known to darken upon prolonged storage , which may affect its aroma and efficacy.
Biochemical Analysis
Biochemical Properties
It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic aroma .
Molecular Mechanism
The molecular mechanism of Furfuryl mercaptan primarily involves its interaction with olfactory receptors. These receptors, located in the nasal epithelium, bind to odor molecules, triggering a cascade of biochemical events that result in the perception of smell .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl mercaptan can be synthesized through several methods:
Reduction of 2-furfuryl disulfide: This method involves the reduction of 2-furfuryl disulfide, which is obtained from furfural and ammonium hydrosulfide.
Reaction of furfuryl chloride with thiourea: This process involves the reaction of furfuryl chloride with thiourea, followed by the decomposition of the intermediate S-2-furfurylisothiourea.
Acid-catalyzed reaction of furfuryl alcohol and thiourea: This method produces an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed reaction of furfuryl alcohol with thiourea, followed by base hydrolysis to release the free thiol. This method is preferred due to its efficiency and the high purity of the product obtained .
Chemical Reactions Analysis
Furfuryl mercaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form difurfuryl disulfide.
Reduction: The compound can be reduced from 2-furfuryl disulfide.
Substitution: this compound can participate in substitution reactions, such as the reaction with furfuryl chloride and thiourea.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Reducing agents such as zinc dust and acetic acid are used in the reduction process.
Substitution: Thiourea and furfuryl chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Difurfuryl disulfide.
Reduction: this compound.
Substitution: S-2-furfurylisothiourea, which decomposes to this compound.
Scientific Research Applications
Furfuryl mercaptan has various applications in scientific research:
Comparison with Similar Compounds
Furfuryl mercaptan is unique due to its strong coffee-like aroma and its sulfur-containing heterocyclic structure. Similar compounds include:
2-Furanmethanethiol: Another name for this compound.
2-Furfurylthiol: A synonym for this compound.
2-Furylmethanethiol: Another synonym for this compound.
These compounds share similar chemical structures and properties but may differ in their specific applications and synthesis methods.
Properties
IUPAC Name |
furan-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFTZDQKIXPDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052654 | |
Record name | 2-Furylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet | |
Record name | Furfuryl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
263.00 to 265.00 °C. @ 17.00 mm Hg | |
Record name | 2-Furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2-Furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Furfuryl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.125-1.135 (20°) | |
Record name | Furfuryl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
98-02-2 | |
Record name | 2-Furanmethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Furfuryl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furfuryl mercaptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41142 | |
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Record name | 2-Furanmethanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Furylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FURFURYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29W096TCPG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113.00 to 115.00 °C. @ 760.00 mm Hg | |
Record name | 2-Furanmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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